PBDA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Photo-caged 2-butene-1,4-dial, commonly referred to as PBDA, is a compound that has garnered significant attention in the field of chemical biology. It is primarily used as a photo-crosslinker for covalent trapping of DNA-binding proteins. This compound is known for its high specificity and efficiency in forming stable DNA-protein crosslinks, making it a powerful tool for studying DNA-protein interactions .

准备方法

The synthesis of photo-caged 2-butene-1,4-dial involves several steps. One of the synthetic routes starts from 2-furanethanol. The process involves the conversion of 2-furanethanol to an azide intermediate, which is then used for postsynthetic labeling of DNA via click chemistry . The reaction conditions typically involve photo-irradiation at 360 nm, which generates 2-butene-1,4-dial, a small, long-lived intermediate that reacts selectively with lysine residues of DNA-binding proteins .

化学反应分析

O-Demethylation Reactions

PBDA primarily catalyzes the O-demethylation of para-substituted methoxybenzoates (Figure 1) . Key substrates include:

-

para-Methoxybenzoic acid (p-MBA)

-

Veratrate (3,4-dimethoxybenzoate)

-

Isovanillate (3-methoxy-4-hydroxybenzoate)

The reaction mechanism involves hydroxylation of the methoxy group, leading to methyl ester cleavage and formation of a hydroxylated product (e.g., protocatechuate from p-MBA) . this compound also catalyzes secondary reactions, such as desaturation and hydroxylation, when acting on substrates like p-ethylbenzoate (p-EB) .

Substrate Binding and Catalytic Efficiency

This compound exhibits high affinity for carboxylate-containing substrates (Table 1) . Binding is mediated by hydrogen-bonding interactions between the substrate’s carboxylate group and residues Ser87, Ser237, and Arg84 in the active site .

Table 1: Substrate Binding and Kinetic Parameters of this compound

| Substrate | Kd (μM) | kcat (min⁻¹) | KM (μM) | kcat/KM (μM⁻¹·min⁻¹) |

|---|---|---|---|---|

| p-MBA | 1.7 ± 0.2 | 210 ± 10 | 12 ± 2 | 17.5 |

| Veratrate | 2.1 ± 0.3 | 180 ± 20 | 18 ± 3 | 10.0 |

| Isovanillate | 3.5 ± 0.4 | 150 ± 15 | 25 ± 4 | 6.0 |

| p-EB | 2.5 ± 0.3 | 190 ± 15 | 15 ± 2 | 12.7 |

This compound’s catalytic efficiency (kcat/KM) is highest for p-MBA, reflecting its physiological role in methoxy group oxidation . The enzyme also efficiently processes p-EB, producing p-methoxystyrene via desaturation .

Structural Insights into Catalysis

Crystal structures of this compound in complex with p-MBA, p-EB, and veratrate reveal a conserved substrate-binding pocket :

-

Carboxylate binding : Ser87, Ser237, and Arg84 form hydrogen bonds with the substrate’s carboxylate group.

-

Methoxy positioning : The methoxy group aligns with the heme iron, enabling hydroxylation.

-

Conformational flexibility : Substrate entry induces a 2.5 Å shift in the β5 strand, optimizing active-site geometry .

Mutational analysis (S87A, S237A, R84A) confirms these residues are critical for substrate affinity and catalysis . For example, the S87A variant exhibits a 3.5-fold reduction in kcat/KM for p-MBA .

Reaction Coupling and Reductase Dependence

This compound’s activity is tightly coupled to NADH oxidation (75–95% coupling efficiency) when paired with PbdB . Optimal activity occurs at a 1:1 molar ratio of this compound:PbdB and 100–125 mM ionic strength . Deviations from these conditions reduce coupling due to unproductive electron transfer .

Table 2: Coupling Efficiency for this compound-Catalyzed Reactions

| Substrate | Coupling Efficiency (%) |

|---|---|

| p-MBA | 95 ± 5 |

| Veratrate | 75 ± 8 |

| Isovanillate | 75 ± 7 |

| p-EB | 90 ± 6 |

Variant Analysis and Substrate Plasticity

This compound variants show altered substrate specificity (Table 3) :

-

S87A/S237A/R84A : Increased affinity for non-carboxylate analogs (e.g., p-methoxyacetophenone) but loss of O-demethylation activity .

-

Wild-type this compound : Does not catalyze O-demethylation of aldehydes (e.g., p-methoxybenzaldehyde) but binds them with moderate affinity (Kd=15–25muM) .

Table 3: Substrate Binding in this compound Variants

| Variant | Kd (μM) for p-MAP | Kd (μM) for p-MBAL |

|---|---|---|

| Wild-type | 45 ± 5 | 15 ± 3 |

| S87A | 25 ± 4 | 10 ± 2 |

| S237A | 30 ± 5 | 12 ± 3 |

| R84A | 35 ± 6 | 18 ± 4 |

科学研究应用

Biochemical Properties and Mechanisms

PBDA is a derivative of dopamine, a neurotransmitter that plays a crucial role in several neurological processes. Research indicates that this compound may interact with dopamine receptors, influencing neurochemical pathways associated with mood regulation and cognitive function.

Key Mechanisms:

- Dopamine Receptor Interaction: this compound exhibits affinity for dopamine receptors, which may lead to potential applications in treating neurodegenerative diseases and mood disorders.

- Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective properties, potentially mitigating the effects of oxidative stress in neuronal cells .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

Neurological Disorders:

- Parkinson’s Disease: Given its structural similarity to dopamine, this compound may be investigated as a treatment option for Parkinson's disease, where dopamine levels are critically low.

- Depression and Anxiety: By modulating dopamine receptor activity, this compound could serve as an adjunct therapy for mood disorders.

Case Studies:

- A study published in a peer-reviewed journal examined the effects of this compound on animal models of Parkinson's disease, showing promising results in improving motor function and reducing symptoms associated with dopamine depletion .

Applications in Plant-Based Dairy Alternatives

This compound is also significant in the context of plant-based dairy alternatives. The increasing consumer shift towards sustainable diets has led to the exploration of plant-based dairy products (this compound) as viable substitutes for traditional dairy.

Nutritional Profile:

- Recent analyses have shown that while many plant-based dairy alternatives are lower in protein compared to their dairy counterparts, they can be fortified with essential nutrients such as calcium and vitamins D and B12 .

Environmental Impact:

- Integrating this compound into dietary guidelines promotes sustainability by reducing reliance on animal agriculture. Studies suggest that plant-based diets can significantly lower carbon footprints while maintaining nutritional adequacy .

Comparative Analysis of Nutritional Composition

The following table summarizes the nutritional comparison between traditional dairy products and plant-based dairy alternatives (this compound):

| Nutrient | Traditional Dairy (per 100ml) | Plant-Based Dairy Alternatives (this compound) (per 100ml) |

|---|---|---|

| Protein | 3.4g | 0.9g (average for non-soya varieties) |

| Calcium | 120mg | 120mg (fortified) |

| Vitamin D | 1μg | 1μg (fortified) |

| Vitamin B12 | 0.5μg | 0.5μg (fortified) |

| Sugar | 5g | 4g (average) |

作用机制

The mechanism of action of photo-caged 2-butene-1,4-dial involves photo-irradiation, which generates 2-butene-1,4-dial. This intermediate reacts selectively with lysine residues in DNA-binding proteins, forming stable DNA-protein crosslinks. The high specificity of this reaction minimizes non-target background trapping, making it an efficient tool for studying DNA-protein interactions .

相似化合物的比较

Photo-caged 2-butene-1,4-dial is unique in its high specificity and efficiency for covalent trapping of DNA-binding proteins. Similar compounds include aryl azides, benzophenones, and diazirines, which are also used as photo-crosslinkers. these compounds generate highly reactive intermediates that react non-selectively with nearby functional groups, resulting in low target-capture yields and high non-target background capture . In contrast, photo-caged 2-butene-1,4-dial exhibits high specificity for target proteins, leading to low non-target background capture and higher yields .

属性

CAS 编号 |

229472-51-9 |

|---|---|

分子式 |

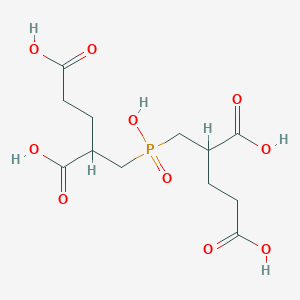

C12H19O10P |

分子量 |

354.25 g/mol |

IUPAC 名称 |

2-[[2,4-dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid |

InChI |

InChI=1S/C12H19O10P/c13-9(14)3-1-7(11(17)18)5-23(21,22)6-8(12(19)20)2-4-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |

InChI 键 |

SGRJLTOOQLQDRH-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O |

规范 SMILES |

C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O |

Pictograms |

Corrosive |

同义词 |

4,4'-phosphinicobis(butane-1,3-dicarboxylic acid) PBDA cpd |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。